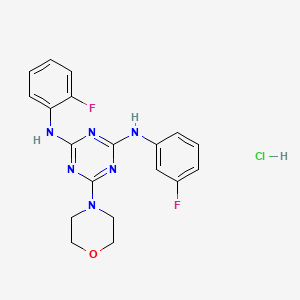

C19H19ClF2N6O

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

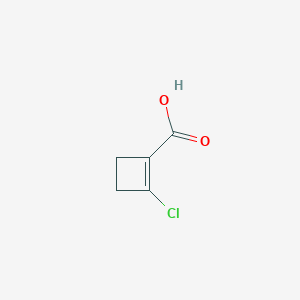

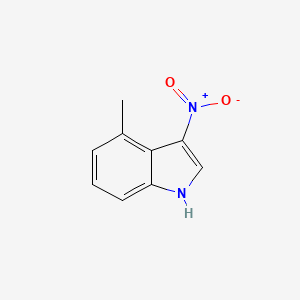

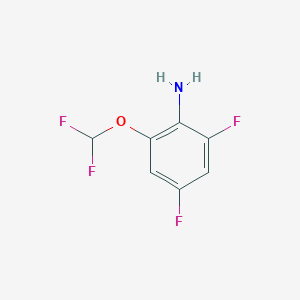

The synthesis of a compound like C19H19ClF2N6O would likely involve multiple steps and require a thorough understanding of organic chemistry. Retrosynthetic analysis, a technique frequently used in organic synthesis, could be applied to design a synthesis route for this compound . This process involves working backward from the target compound to identify precursors and reactions that could lead to the desired product .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior and potential applications. The compound C19H19ClF2N6O has a molecular weight of 420.85 . Its elemental composition includes Carbon (54.23%), Hydrogen (4.55%), Chlorine (8.42%), Fluorine (9.03%), Nitrogen (19.97%), and Oxygen (3.80%) .

Applications De Recherche Scientifique

Metal-Organic Frameworks in C1 Chemistry

Metal-organic frameworks (MOFs) are crystalline porous materials showing promise in heterogeneous catalysis for C1 chemistry, which involves the transformation of molecules like CO, CO2, and CH4 into valuable chemicals and fuels. The challenges in the inert nature and low reactivity of these molecules are being addressed by MOFs, offering pathways for clean production and energy sustainability. MOFs serve as catalysts or supports in designing functional nanomaterials for this purpose, with research focusing on catalytic reactivity, mechanisms, and catalyst design, presenting opportunities for advancement in this field (Cui et al., 2019).

Cyclo[18]Carbon: A New Carbon Allotrope

Cyclo[18]carbon, a ring of 18 carbon atoms, represents a new form of carbon allotrope. After decades of challenges, this molecule was synthesized in solid-state, revealing its chemical structure and opening new avenues for research and potential applications. The synthesis of this allotrope marks a significant milestone in chemistry, introducing a novel form of carbon with unique properties and sparking interest in its potential uses and further investigation (Rahman & Edvinsson, 2020).

Advances in C1 Catalysis

C1 catalysis, essential for converting simple carbon-containing compounds into high-value chemicals and fuels, has seen substantial advancements. The increasing oil prices and concerns about fossil fuel depletion have heightened the interest in this field. Recent technological advancements and precise material synthesis methods have led to significant progress in understanding reaction mechanisms, active-site structures, and efficient catalysts and reactor designs. This progress underscores the field's potential in addressing future energy and environmental challenges (Bao et al., 2019).

Zeolites in C1 Chemistry

Zeolites, as efficient solid catalysts, play a crucial role in the catalytic transformation of C1 molecules like CO, CO2, CH4, and others into valuable hydrocarbons and oxygenates. The development of zeolite-based catalysts, integrating the advantages of zeolites with metallic catalytic species, has significantly advanced the field. The specific zeolite descriptors, including framework topologies and hydrophobicity, greatly influence the catalytic performance. This understanding guides the design and development of more efficient catalysts to meet the growing energy and environmental demands (Zhang et al., 2020).

Propriétés

IUPAC Name |

2-N-(2-fluorophenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O.ClH/c20-13-4-3-5-14(12-13)22-17-24-18(23-16-7-2-1-6-15(16)21)26-19(25-17)27-8-10-28-11-9-27;/h1-7,12H,8-11H2,(H2,22,23,24,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIGYOWFRJAAKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC(=CC=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2629549.png)

![4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2629552.png)

![2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide](/img/structure/B2629554.png)

![8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2629558.png)

![3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B2629563.png)

![4-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2629564.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2629567.png)

![tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2629569.png)